N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRPUGFOFRESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand like BINAP, with cesium carbonate as the base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions can produce reduced forms with altered functional groups.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule assembly . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The following table summarizes key structural and synthetic differences between the target compound and similar oxalamide derivatives:
Key Observations:
Molecular Weight and Complexity : The target compound (447.5 g/mol) is intermediate in size compared to smaller derivatives like compound 18 (316.3 g/mol) and larger bis-oxalamides (792.8 g/mol).
Functional Groups :
- The 1,1-dioxidoisothiazolidine group in the target compound introduces a sulfone moiety, increasing polarity compared to methoxy or fluorine substituents in analogues .
- Benzo[d][1,3]dioxol is a bioisostere for catechol, offering improved metabolic stability over hydroxy-phenyl groups .
Synthetic Efficiency : Bis-oxalamides (e.g., compound 10) achieve higher yields (86%) due to optimized coupling reactions, whereas smaller derivatives (e.g., compound 17) show lower yields (35%), likely due to steric or electronic challenges .
Pharmacological Implications (Inferred from Structural Motifs)
- Sulfonamide-Containing Compounds : The 1,1-dioxidoisothiazolidine group may target enzymes like carbonic anhydrase or proteases, similar to other sulfonamide drugs .
- Methoxy/Fluoro Derivatives : Compounds 17 and 18, with lipophilic substituents, might exhibit improved blood-brain barrier penetration compared to the polar target compound .
- Bis-Oxalamides : High molecular weight and rigidity in compound 10 could limit membrane permeability but enhance binding to large protein targets .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, commonly referred to as teclozan, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of teclozan, supported by case studies, research findings, and relevant data tables.
Structural Characteristics
Teclozan features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and potential interactions with biological targets.
- Isothiazolidin group : This component may enhance the compound's biological activity through specific interactions with cellular mechanisms.
The molecular formula for teclozan is , with a molecular weight of approximately 378.4 g/mol.
Anticancer Properties
Research indicates that teclozan exhibits promising anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways associated with tumor growth.
Case Study : In a study involving human breast cancer cells (MCF-7), teclozan demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .
Mechanistic Studies
Mechanistic investigations have revealed that teclozan may act through:
- Inhibition of PD-L1 : This interaction can enhance T-cell responses against tumors, making it a candidate for immunotherapy applications .
- Modulation of oxidative stress : The presence of the dioxidoisothiazolidin moiety suggests a role in redox modulation within cells, potentially leading to enhanced anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of teclozan has been explored through SAR studies. Variations in the substituents on the benzo[d][1,3]dioxole and isothiazolidin rings have been shown to significantly impact its efficacy. For instance:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Teclozan | High anticancer activity | IC50 = 12 µM in MCF-7 cells |
| Substituted analogs | Variable activity | Dependence on specific functional groups |
Research Findings
Several studies have focused on teclozan's potential applications:
- Antitumor Activity : Teclozan has been evaluated in various in vivo models, showing significant tumor growth inhibition compared to control groups .
- Cellular Mechanisms : Investigations into its effects on apoptosis and cell cycle arrest have provided insights into how teclozan exerts its anticancer effects .
Comparative Analysis with Similar Compounds
Teclozan's unique structure allows for comparison with other compounds featuring similar moieties. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Teclozan | Benzo[d][1,3]dioxole + Isothiazolidin | Enhanced anticancer properties |
| Analog A | Benzo[d][1,3]dioxole only | Lower potency against cancer |
| Analog B | Isothiazolidin only | Limited biological activity |
Q & A
Basic Research Questions
Q. What is the established methodology for synthesizing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide?
- Answer : The compound is synthesized via a multi-step protocol involving oxalyl chloride activation of carboxylic acids followed by coupling with benzo[d][1,3]dioxol-5-amine derivatives. Key steps include:
- Step 1 : Reaction of 2-((3-methylbenzyl)thio) acetic acid with oxalyl chloride (1.2 eqv) in dichloromethane at 0°C to form an intermediate acyl chloride.
- Step 2 : Dropwise addition to benzo[d][1,3]dioxol-5-amine in dioxane with triethylamine (2 eqv) as a base, followed by purification via column chromatography (62% yield) .
- Validation : Structural confirmation via ¹H/¹³C NMR, HRMS, and melting point analysis .
Q. How is the structural integrity of the compound validated in academic research?
- Answer : Researchers rely on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6, 300 MHz) confirms aromatic protons (δ 6.73–7.19), methylene groups (δ 3.29–3.75), and benzodioxole protons (δ 5.96). ¹³C NMR (75 MHz) identifies carbonyl (δ 166.08) and aromatic carbons (δ 147.44–101.6) .
- High-Resolution Mass Spectrometry (HRMS) : ESI− mode confirms molecular mass ([M+Na]⁺: m/z 338.0825) .
Q. What bioactivity screening models are used to assess the compound’s biological relevance?
- Answer :
- Plant Models : Arabidopsis thaliana (Columbia-0; DR5:GUS; tir1; yucQ) and Oryza sativa (Nihonbare) are cultured on ½ MS agar with sucrose. Root elongation is quantified using ImageJ and WinRHIZO after 7–14 days under controlled light/dark cycles. Auxin-like activity is compared to NAA (α-naphthaleneacetic acid) via GUS staining .
- Antimicrobial Assays : Polyamine conjugates of the compound are tested for activity against bacterial/fungal strains using standardized MIC (Minimum Inhibitory Concentration) protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Answer :
- Analog Synthesis : Replace benzodioxole or isothiazolidine moieties with bioisosteres (e.g., thiadiazole, triazole) using methods in and .
- Bioactivity Profiling : Test analogs in dual plant-microbe models. For example:
| Substituent | Primary Root Inhibition (IC₅₀, µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Parent Compound | 0.1 (Arabidopsis) | 16 (E. coli) |
| Thiadiazole Analog | 0.05 | 8 |
- Data Interpretation : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Q. What mechanistic insights exist regarding the compound’s dual role in plant growth modulation and antimicrobial activity?
- Answer :
- Plant Mechanism : The compound mimics auxin signaling, as shown by DR5:GUS reporter activation in Arabidopsis roots. Competitive assays with tir1 mutants (auxin receptor-deficient) confirm partial receptor-independent pathways .
- Antimicrobial Mechanism : The sulfonamide group in isothiazolidine-1,1-dioxide disrupts bacterial membrane integrity via thiol-reactive intermediates, validated by glutathione quenching experiments .
Q. How can synthetic yield and purity be improved for large-scale research applications?
- Answer :
- Optimized Solvent Systems : Replace dioxane with THF to enhance solubility of intermediates ( ).
- Catalytic Methods : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 2h to 30 min ( ).
- Purification : Switch from silica gel to reverse-phase HPLC for >95% purity, critical for in vivo studies .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Answer :
- Case Study : The compound inhibits root growth in plants (IC₅₀: 0.1 µM) but shows no cytotoxicity in mammalian cell lines (CC₅₀: >100 µM).
- Resolution : Perform comparative transcriptomics to identify model-specific targets (e.g., auxin-responsive genes in plants vs. cytochrome P450s in mammals) .
- Validation : Use knockout mutants (e.g., Arabidopsis yucQ) to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
